![molecular formula C12H10FNO3S B3002537 [4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid CAS No. 926193-45-5](/img/structure/B3002537.png)
[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C12H10FNO3S and its molecular weight is 267.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photo-Degradation Studies : A study by Wu, Hong, and Vogt (2007) explored the photo-degradation behavior of a similar thiazole-containing compound. They found that upon exposure to light, this compound degraded into a unique product, providing insights into the stability and degradation pathways of such molecules (Wu, Hong, & Vogt, 2007).
Polymorphism in Pharmaceutical Compounds : Research by Katrincic et al. (2009) on a dimorphic pharmaceutical compound closely related to the chemical revealed the existence of two non-solvated polymorphs. This study highlights the importance of solid-state characterization in the selection and development of drug polymorphs (Katrincic et al., 2009).
Antimicrobial Activity : A 2013 study by Reddy et al. explored the antimicrobial activity of novel compounds, including thiazole derivatives. They found that these compounds exhibited varying degrees of antimicrobial effectiveness, indicating their potential application in developing new antimicrobial agents (Reddy et al., 2013).
Heparanase Inhibition and Anti-Angiogenic Properties : Courtney et al. (2005) identified a series of benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors. Some compounds showed promising IC50 values and also exhibited anti-angiogenic properties, suggesting their potential therapeutic applications (Courtney et al., 2005).
Synthesis and Structural Characterization : Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and characterization of isostructural thiazole compounds. Their research contributes to understanding the structural aspects of such compounds, which is crucial for their application in various fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photophysical Properties and Metal Sensing : Grummt et al. (2007) studied the absorption, fluorescence, and excitation spectra of substituted thiazole compounds. Their findings suggest potential applications of these compounds in metal sensing and as laser dyes due to their high luminescence and large Stokes shift values (Grummt et al., 2007).
Anticancer Activity : Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules and tested their antiproliferative activity against various cancer cell lines. The study revealed high activity and selectivity for cancer cells, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it can be inferred that the compound may influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the compound could have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should focus on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-7-11(8-2-4-9(13)5-3-8)14(6-10(15)16)12(17)18-7/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXPSNXFUDNDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)S1)CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone](/img/structure/B3002455.png)
![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3002457.png)
![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B3002459.png)
![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)
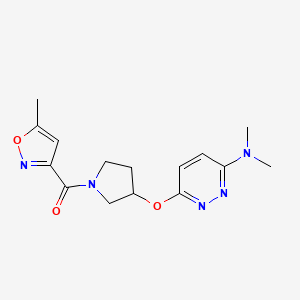
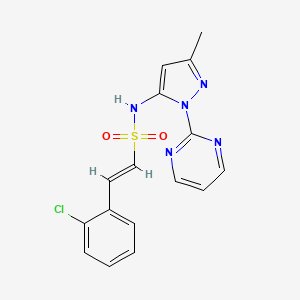

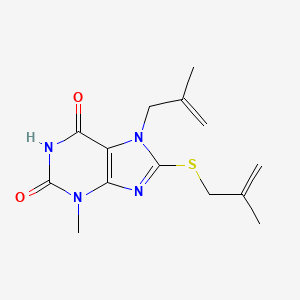
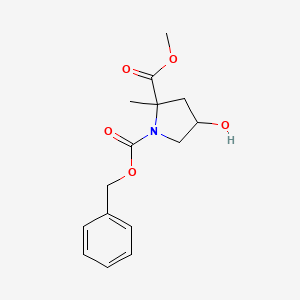
![N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3002472.png)
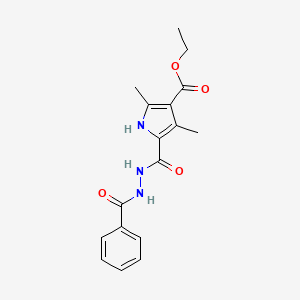
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)

